molecular formula C5H4O2<br>C4H3OCHO<br>C5H4O2 B047365 Furfural CAS No. 98-01-1

Furfural

Cat. No. B047365
CAS RN: 98-01-1
M. Wt: 96.08 g/mol
InChI Key: HYBBIBNJHNGZAN-UHFFFAOYSA-N
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Description

Furfural is a promising renewable platform compound derived from lignocellulosic biomass. It can be further converted into biofuels and biochemicals. The molecular structure of furfural is highly functionalized, making it an ideal raw material for the sustainable production of various value-added chemicals containing oxygen atoms (Li, Jia, & Wang, 2016).

Synthesis Analysis

Furfural is synthesized primarily from lignocellulosic biomass. The conversion to C4 and C5 chemicals involves various catalytic processes. C5 chemicals are typically produced through sequential steps of selective hydrogenation and/or hydrogenolysis, whereas most C4 chemicals are synthesized starting with selective oxidation (Li, Jia, & Wang, 2016). Another synthesis route involves the transformation of xylose in a water-tetrahydrofuran biphasic medium, yielding high furfural yields under specific conditions (Yang, Hu, & Abu‐Omar, 2012).

Molecular Structure Analysis

The molecular structure of furfural has been studied through various methods, including vibrational analysis and spectroscopy. For instance, vibrational analysis of furfural and 2-chlorobenzaldehyde, based on their IR and Raman spectra, has been carried out, revealing details about the molecular orientation and the complex shape of the carbonyl band (Rogojerov, Keresztury, & Jordanov, 2005).

Chemical Reactions and Properties

Furfural's chemical properties allow it to be a versatile molecule in various chemical reactions. For example, furfural can be hydrogenated to form furfuryl alcohol, a key intermediate for many industrial applications. Its reactivity is influenced by factors such as catalyst type and reaction conditions. The reaction mechanisms vary depending on these conditions, often leading to a range of downstream products (Wang, Zhao, Rodríguez‐Padrón, & Len, 2019).

Physical Properties Analysis

Furfural's physical properties, such as its thermal and mechanical stability, have been extensively studied. For instance, the introduction of furfural during the formation of collagen fibrils enhances both the thermal and mechanical stability of collagen, indicating its potential for biomedical applications (Lakra, Kiran, Usha, Mohan, Sundaresan, & Korrapati, 2014).

Chemical Properties Analysis

Furfural's chemical properties make it suitable for various industrial applications. Its ability to undergo different chemical reactions, such as hydrogenation and oxidation, allows it to be transformed into numerous valuable chemicals. The specific chemical properties of furfural depend on the reaction conditions and the catalysts used (Li, Jia, & Wang, 2016).

Scientific Research Applications

  • Biopolymer Synthesis and Pharmacology : Furfural and its derivatives, such as furfurylamines, can be synthesized using transaminases. These compounds have applications in biopolymer synthesis and the creation of pharmacologically active compounds (Dunbabin et al., 2017).

  • Energy Generation : Furfural can be utilized as a sole fuel in microbial fuel cells to generate electricity, with significant power densities. This application demonstrates the potential of furfural in renewable energy technologies (Luo et al., 2010).

  • Analytical Chemistry : In the field of analytical chemistry, furfural is used in high-performance liquid chromatography (HPLC) for analyzing substances like brandy. It helps in the simultaneous determination of various compounds such as phenolic acids and aldehydes (Canas et al., 2003).

  • Biotechnological Applications : The thermally-assisted acidic hydrolysis of sugar industry waste biomass can produce furfural, which is then utilized for various chemical and biotechnological purposes (Modelska et al., 2017).

  • Biofuel Production : Furfural is integral in the development of biofuels. It serves as a platform for the production of biofuels and biochemicals, underlining its role in sustainable energy solutions (Lange et al., 2012).

  • Catalysis Research : Recent advancements in furfural production include various catalytic strategies, emphasizing its role in sustainable chemical processes. These include non-catalytic routes, homogeneous catalysts, solid acid catalysts, supported catalysts, and heterogeneous catalytic routes (Delbecq et al., 2018).

  • Ionic Liquid Applications : Ionic liquids are employed in furfural production as additives, catalysts, and reaction media. They enable the direct conversion of substrates like pentoses, pentosans, or xylan-containing biomass into furfural (Peleteiro et al., 2016).

Safety And Hazards

Furfural may be toxic by ingestion, skin absorption, or inhalation . It is flammable and sensitive to light and air . It is recommended to use only outdoors or in a well-ventilated area, wear respiratory protection, and keep away from heat/sparks/open flames/hot surfaces .

Future Directions

Furfural has been identified as one of the most promising chemical platforms directly derived from biomass . The furfural tolerant strains will harbor an efficient lignocellulosic carbon to pyruvate conversion mechanism in presence of stressors in the medium . The pyruvate can be channeled to any metabolite of interest by appropriate modulation of downstream pathway of interest .

properties

IUPAC Name

furan-2-carbaldehyde
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InChI

InChI=1S/C5H4O2/c6-4-5-2-1-3-7-5/h1-4H
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InChI Key

HYBBIBNJHNGZAN-UHFFFAOYSA-N
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Canonical SMILES

C1=COC(=C1)C=O
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Molecular Formula

C5H4O2, Array
Record name FURFURAL
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Related CAS

25067-38-3
Record name 2-Furancarboxaldehyde, homopolymer
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DSSTOX Substance ID

DTXSID1020647
Record name Furfural
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Molecular Weight

96.08 g/mol
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Physical Description

Furfural appears as colorless or reddish-brown mobile liquids with a penetrating odor. Flash points 140 °F. Denser than water and soluble in water. Vapors heavier than air. May be toxic by ingestion, skin absorption or inhalation., Liquid, Colorless to amber liquid with an almond-like odor. [Note: Darkens in light and air.]; [NIOSH], COLOURLESS-TO-PALE YELLOW OILY LIQUID WITH CHARACTERISTIC ODOUR. TURNS RED-BROWN ON EXPOSURE TO AIR AND LIGHT., Colourless to yellow oily liquid which browns on storage, pungent, sweet, bread-like, caramellic, cinnamon-almond-like flavour, odour resembles benzaldehyde, Colorless to amber liquid with an almond-like odor., Colorless to amber liquid with an almond-like odor. [Note: Darkens in light and air.]
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Boiling Point

323.1 °F at 760 mmHg (NTP, 1992), 161.7 °C, 161.00 to 162.00 °C. @ 760.00 mm Hg, 162 °C, 323 °F
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Flash Point

140 °F (NTP, 1992), 60 °C, closed cup, 60 °C (140 °F) (Closed cup), 60 °C c.c., 140 °F
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Solubility

50 to 100 mg/mL at 64 °F (NTP, 1992), Soluble in alcohol, ether; 8.3% soluble in water at 20 °C, Soluble in benzene, chloroform; very soluble in ethanol, acetone; miscible with ethyl ether, In water, 7.41X10+4 mg/L at 25 °C, 74.1 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 8.3, soluble in water; soluble in oils, miscible (in ethanol), 8%
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Source Human Metabolome Database (HMDB)
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Record name Furfural
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Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

1.159 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1594 g/cu cm at 20 °C, Relative density (water = 1): 1.16, 1.153-1.162, 1.16
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0297.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

3.31 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.3 (Air= 1), Relative vapor density (air = 1): 3.3
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Vapor Pressure

1 mmHg at 68 °F ; 3 mmHg at 86 °F; 10 mmHg at 122 °F (NTP, 1992), 2.21 [mmHg], Vapor pressure, kPa at 20 °C: 0.15, 2 mmHg
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Product Name

Furfural

Color/Form

Colorless, oily liquid ... Turns yellow to brown on exposure to air and light and resinifies, Colorless liquid (becomes reddish-brown on exposure to light and air)

CAS RN

98-01-1
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Melting Point

-33.7 °F (NTP, 1992), -38.1 °C, -37 °C, -36.5 °C, -34 °F
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Synthesis routes and methods I

Procedure details

Both 1,4-butanediol and tetrahydrofuran are useful as a solvent and raw materials for organic synthesis such as polymeric material. They have been produced through various ways. For example, tetrahydrofuran is produced by (a) catalytic hydrogenation of furan which has been obtained by elimination of carbonyl group from furfural, (b) dehydration cyclization of butanediol obtained by hydrogenation of butynediol which is a reaction product of acetylene and formaldehyde and (c) reaction of 1,4-diacetoxybutanediol and water in the presence of an acid catalyst; and 1,4-butanediol is produced by (d) hydrogenation of butynediol and (e) hydrolysis of 1,4-diacetoxybutane.
Quantity
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Synthesis routes and methods II

Procedure details

1,7-Bis-(furfurylidene)-hepta-2,5-dien-4-one is used as the furfuraldehyde derivative. This product is obtained by reaction of one mol of acetone with 2 mols of the aldehyde resulting from the reaction of one mol of furfuraldehyde with 1 mol of acetaldehyde.
Name
1,7-Bis-(furfurylidene)-hepta-2,5-dien-4-one
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Synthesis routes and methods III

Procedure details

At this point vaporized methanol is started down the top of column 14d via lines 28d, 48d. By virtue of the fact that there is little acetic acid present in column 14d, there is little heat of reaction from the formation of methyl acetate. Therefore, downward travel of methanol is continued until the vapor breaks through adjacent bottom of column 14d, (as indicated by the temperature reading of probe 15d), whereupon upward travel thereof is commenced by delivery of addition quantities of methanol through line 28d. During downflow of methanol within column 14d, furfural, water, a minor amount of acetic acid and any polymerized materials present pass through line 30d to tank 32d, and any methyl acetate formed will condense as the column heats up and similarly be forced out of column 14d. The secondary upward travel of methanol vapor and downward travel of methanol liquid within column 14d completes the removal of furfural such that the column is essentially loaded with methanol. The originally adsorbed furfural is at this point collected in tank 32 d.
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Name
14d
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Synthesis routes and methods IV

Procedure details

In a process disclosed by David J. Medeiros et al. in U.S. Pat. No. 4,533,743, aqueous pentose solution was reacted at high temperature and pressure in the presence of a mineral acid catalyst to maximize furfural yield and selectivity. The process utilized a plug flow reactor and a combination of four conditions: The concentration of pentose in the pentose-aqueous feed solution before entry into the reactor was between 1 and 10 percent by weight of the aqueous solution before the addition of acid; the concentration of the mineral acid in the reactor was between 0.05 and 0.2 normality before entry into the reactor; the reactor was operated at a temperature between 220° C. and 300° C.; and the residence time of the pentose in the reactor was between 0.5 and 100 seconds. The reactor pressure was high enough to prevent vaporization of the aqueous solutions at the high temperatures used, between about 1000 and 2000 psi (6.895 and 13.79 MPa). In one configuration of the process, furfural produced from a xylose stream was separated with a water immiscible extraction solvent. The yield of furfural was 66% after one pass. Because incomplete conversion of the xylose took place, the aqueous solution could be recycled for additional yield. The selectivity of the xylose converted was 73%. Faster flow rates increased selectivity at the expense of lowered conversion, suggesting that maximum yields using multiple cycles would reach 80-85%. In a second configuration, the aqueous xylose solution was mixed with an immiscible solvent, toluene, before reaction. The conversion was 98% and the yield was 71%.
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Synthesis routes and methods V

Procedure details

In 270 ml of tetrahydrofuran was dissolved 32.0 g of 3-(2-furylacryloyl)-6-methyl-2H-pyran-2,4(3H)-dione which had been obtained by condensation between dehydroacetic acid and furfural. To the solution, 1.6 g of 5% palladium on carbon was added as the hydrogenation catalyst. Hydrogenation was carried out at room temperature under a pressure of 5 kg/cm2 for 10 hours. The catalyst was removed by filtration and the solvent was evaporated under a reduced pressure. The light-yellow oily product thus obtained was purified by silica gel chromatography to obtain a 21.0 g (yield: 65%) of 3-(3-(2-tetrahydrofuryl)propionyl)-6-methyltetrahydropyran-2,4-dione in the form of the light-yellow crystal, m.p. 43°-45° C.
Name
3-(2-furylacryloyl)-6-methyl-2H-pyran-2,4(3H)-dione
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
270 mL
Type
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Furfural
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Furfural
Reactant of Route 3
Furfural
Reactant of Route 4
Furfural
Reactant of Route 5
Furfural
Reactant of Route 6
Furfural

Citations

For This Compound
210,000
Citations
AE Eseyin, PH Steele - 2015 - irepos.unijos.edu.ng
… Furfural is the most commonly produced industrial chemical … Furfural and its derivatives have been extensively used in plastics, pharmaceutical and agrochemical industries. Furfural is a …
Number of citations: 187 irepos.unijos.edu.ng
HE Hoydonckx, WM Van Rhijn… - Ullmann's …, 2000 - Wiley Online Library
… furfural and compounds derived from furfural on a commercial basis. The only commercial route to furfural … Nowadays, furfural is the sole precursor for all compounds containing a furyl, …
Number of citations: 344 onlinelibrary.wiley.com
AS Mamman, JM Lee, YC Kim, IT Hwang… - … : Innovation for a …, 2008 - Wiley Online Library
… derived from lignocellulosics, furfural is the key chemical that … There is no synthetic route for the production of furfural. A … used for the production of furfural based on acid‐catalyzed …
Number of citations: 717 onlinelibrary.wiley.com
AP Dunlop - Industrial & Engineering Chemistry, 1948 - ACS Publications
… acid must be considered as proceeding simultaneously with formation of furfural. (Data on … of furfural.) In addition, indirect evidence was obtained for a reaction between furfural and an …
Number of citations: 385 pubs.acs.org
JP Lange, E Van Der Heide, J van Buijtenen… - …, 2012 - Wiley Online Library
… cost and CO 2 emission of furfural upgrade—and an investigation of … furfural from lignocellulose and discuss the challenges they face, which includes the expensive recovery of furfural …
KJ Zeitsch - 2000 - books.google.com
This book is a" world first", since the furfural industry has been traditionally secretive to the point of appearing shrouded in clouds of mystery. Even renowned encyclopedic works have …
Number of citations: 051 books.google.com
HJ Brownlee, CS Miner - Industrial & Engineering Chemistry, 1948 - ACS Publications
… furfural project didnot originate from an effort to produce … with it had thought of furfural production as a possible result of … at least a small percentage of furfural was being formed, for its …
Number of citations: 124 pubs.acs.org
G Machado, S Leon, F Santos, R Lourega, J Dullius… - Natural …, 2016 - scirp.org
… produce furfural. Due to the presence of an aldehyde group and a conjugated system of double bounds, furfural … In this sense, this article performs a review about mechanisms of furfural …
Number of citations: 176 www.scirp.org
M Dashtban, A Gilbert, P Fatehi - J. Sci. Technol. For. Prod …, 2012 - researchgate.net
… for producing furfural at industrial and laboratory scales will be reviewed. Generally, furfural production yield was higher in bi-phasic systems than in aqueous systems. However, furfural …
Number of citations: 98 www.researchgate.net
R Mariscal, P Maireles-Torres, M Ojeda… - Energy & …, 2016 - pubs.rsc.org
… furfural to chemicals, biofuels, and additives. This review focuses not only on industrially produced chemicals derived from furfural, … can also be derived from furfural are also reviewed. …
Number of citations: 341 pubs.rsc.org

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